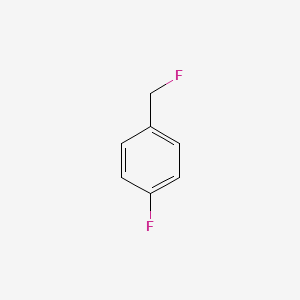

4-Fluoro-benzyl fluoride

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6F2 |

|---|---|

Molecular Weight |

128.12 g/mol |

IUPAC Name |

1-fluoro-4-(fluoromethyl)benzene |

InChI |

InChI=1S/C7H6F2/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2 |

InChI Key |

POAUIYXXQBMWEF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CF)F |

Origin of Product |

United States |

Theoretical and Computational Investigations of 4 Fluoro Benzyl Fluoride

Conformational Analysis and Internal Rotational Potentials

The conformational preferences and rotational dynamics of 4-fluoro-benzyl fluoride (B91410) have been a subject of detailed theoretical and experimental studies. These investigations aim to understand the subtle interplay of electronic and steric effects that govern the molecule's three-dimensional structure.

Quantum chemical computations have been instrumental in elucidating the conformational landscape of 4-fluoro-benzyl fluoride. These calculations consistently indicate that the molecule's conformational preference is delicately balanced. The primary focus of these studies is the dihedral angle (θ), which describes the twist of the C-F bond of the fluoromethyl group out of the benzene (B151609) ring plane.

For this compound, the conformation of lowest energy is found to have a dihedral angle of 90 degrees (θ = 90°). researchgate.netcdnsciencepub.com This means the C-F bond of the side chain is perpendicular to the plane of the aromatic ring. Conversely, the conformation where the C-F bond lies within the plane of the benzene ring (θ = 0°) represents the state of highest energy. researchgate.netcdnsciencepub.com The energy barrier for internal rotation is relatively small, with magnitudes estimated to be between 2 and 4 kJ/mol, which is comparable to thermal energies at ambient temperatures. researchgate.netresearchgate.net

High-level ab initio molecular orbital calculations, including Hartree-Fock and second-order Møller-Plesset (MP2) theory, have been employed to predict the rotational barriers. canada.ca These theoretical models are crucial for interpreting experimental data, such as spin-spin coupling constants obtained from NMR spectroscopy. canada.ca Geometry-optimized molecular orbital computations, including correlation-gradient procedures, support the finding that the perpendicular conformer (θ = 90°) is the most stable for the free molecule. researchgate.netcdnsciencepub.com

| Compound | Solvent | Computational Method | Computed Potential (kJ/mol) | Stable Conformer (θ) |

|---|---|---|---|---|

| Benzyl fluoride | Free | 6-31G | 3.4 | 0° |

| Benzyl fluoride | CS₂ | 6-31G | -0.7 | 90° |

| Benzyl fluoride | acetone-d₆ | 6-31G* | -3.3 | 90° |

| This compound | - | - | - | 90° |

The conformational equilibrium of this compound is sensitive to the surrounding medium. cdnsciencepub.com Experimental and theoretical studies have shown that the polarity of the solvent can significantly influence the relative energies of the conformers. researchgate.netcdnsciencepub.com

In nonpolar solvents like carbon disulfide (CS₂), the preference for the perpendicular conformer (θ = 90°) is maintained. researchgate.netcdnsciencepub.com However, in more polar solvents such as acetone, the stability of the perpendicular conformer is further enhanced. researchgate.netcdnsciencepub.com Geometry-optimized self-consistent reaction field (SCRF) calculations have been performed to model the effect of the solvent. These calculations show that polar solvents destabilize the planar conformation (θ = 0°). researchgate.netcdnsciencepub.com For the parent compound, benzyl fluoride, the computed twofold component of the rotational potential shifts from 3.4 kJ/mol in the gas phase to -0.7 kJ/mol in CS₂ and -3.3 kJ/mol in acetone, with negative values indicating the perpendicular conformer is more stable. researchgate.netcdnsciencepub.comresearchgate.net A similar trend is observed for this compound, demonstrating the significant role of the solvent in modulating conformational preferences. researchgate.netcdnsciencepub.comcdnsciencepub.com

Hyperconjugation plays a crucial role in determining the conformational stability of this compound. researchgate.netresearchgate.net The stabilization of the perpendicular conformer (θ = 90°) is attributed to hyperconjugative electron acceptance by the α-C-F bond, a phenomenon that is enhanced by the presence of the π-electron-donating fluorine atom at the para position of the benzene ring. researchgate.netcdnsciencepub.comcdnsciencepub.com

This interaction involves the delocalization of electron density from the filled π-orbitals of the aromatic ring into the vacant σ* anti-bonding orbital of the C-F bond in the fluoromethyl group. This σ-π interaction is maximized when the C-F bond is perpendicular to the plane of the ring, thus stabilizing this conformation. researchgate.net The analysis of long-range five-bond coupling constants (⁵JCF) in the ¹³C NMR spectra of model benzyl fluoride systems provides experimental evidence for the dominance of hyperconjugation in these systems. researchgate.net

Electronic Structure Analysis and Reactivity Descriptors

The electronic structure of this compound dictates its chemical reactivity. Understanding the distribution of electrons and the nature of its frontier molecular orbitals is key to predicting its behavior in chemical reactions.

The concept of spin density refers to the unpaired electron density at a particular position in a radical species. iupac.org In the context of the 4-fluorobenzyl radical, which can be formed by the homolytic cleavage of a C-H or C-F bond, the distribution of the unpaired electron is of significant interest. The spin density is not localized on a single atom but is delocalized over the entire molecule, particularly within the π-system of the aromatic ring and the benzylic carbon. researchgate.net

The distribution of spin density is a key factor in determining the reactivity of radical species. researchgate.net The presence of the fluorine atom in the para position influences the spin density distribution through its electronic effects. Theoretical calculations can provide a detailed map of the spin density, highlighting the positions most susceptible to radical reactions. researchgate.net

The reactivity of this compound can be further understood by examining the electrophilicity and nucleophilicity of its carbon centers. The presence of two fluorine atoms, one on the ring and one on the benzylic carbon, significantly influences the electronic properties of the molecule.

The benzylic carbon is a key reactive center. The attached fluorine atom, being highly electronegative, makes this carbon atom electrophilic and susceptible to nucleophilic attack. This electrophilicity is a crucial factor in its synthetic applications, particularly in nucleophilic substitution reactions where the fluoride ion acts as a leaving group.

Computational Modeling of Spectroscopic Parameters

Computational chemistry offers powerful tools to model and predict the spectroscopic parameters of molecules like this compound. Through methods such as Density Functional Theory (DFT) and ab initio molecular orbital calculations, researchers can simulate Nuclear Magnetic Resonance (NMR) spectra with remarkable accuracy. These simulations not only help in the assignment of experimental spectra but also provide a deeper understanding of the relationships between molecular structure, conformation, and the resulting spectroscopic data.

Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts (¹H, ¹³C, ¹⁹F)

The prediction of NMR chemical shifts is a cornerstone of computational structural analysis. For fluorinated aromatic compounds, these predictions are particularly valuable due to the large chemical shift range of the ¹⁹F nucleus, which makes it highly sensitive to its local electronic environment.

The standard computational protocol involves a multi-step process. First, the molecule's geometry is optimized using a selected level of theory, such as DFT with a functional like B3LYP or ωB97XD and a suitable basis set (e.g., 6-31+G(d,p) or aug-cc-pvdz). rsc.orgnih.gov Following geometry optimization, the nuclear magnetic shielding tensors are calculated, typically using the Gauge-Including Atomic Orbital (GIAO) method. These absolute shielding values (σ) are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and a compound like CFCl₃ for ¹⁹F. rsc.orgresearchgate.net

To enhance accuracy, calculated shielding constants are often scaled using linear regression analysis against experimental data for a set of related compounds. nih.gov This empirical correction helps to compensate for systematic errors inherent in the computational method and the effects of the solvent, which can be approximated using continuum models like the Polarizable Continuum Model (PCM). nih.gov

Experimental NMR Chemical Shifts for this compound

| Nucleus | Position | Chemical Shift (δ) in CS₂/C₆D₁₂ (ppm) cdnsciencepub.com | Chemical Shift (δ) in Acetone-d₆ (ppm) cdnsciencepub.com |

|---|---|---|---|

| ¹⁹F | α (CH₂F) | -211.219 | -209.431 |

| ¹⁹F | 4 (C-F) | -116.149 | -116.946 |

| ¹H | α (CH₂) | 5.158 | 5.349 |

| ¹H | 2, 6 | 7.202 | 7.397 |

| ¹H | 3, 5 | 6.929 | 7.108 |

| ¹³C | α (CH₂) | 83.94 | 84.45 |

| ¹³C | 1 | 133.00 | 133.56 |

| ¹³C | 2, 6 | 130.41 | 131.06 |

| ¹³C | 3, 5 | 115.11 | 115.54 |

| ¹³C | 4 | 162.24 | 162.53 |

Calculation of Spin-Spin Coupling Constants (e.g., JCF) and Their Conformational Dependence

Spin-spin coupling constants, particularly those extending over several bonds, are exceptionally sensitive to molecular conformation. In this compound, the coupling between the fluorine nucleus of the fluoromethyl group and the ring protons or carbons provides detailed information about the rotational barrier and conformational preferences of the -CH₂F group. cdnsciencepub.comcdnsciencepub.com

Theoretical studies have focused on calculating the internal rotational potential, V(θ), where θ is the angle of the C-F bond of the side chain relative to the benzene ring plane. Geometry-optimized molecular orbital computations, for instance using the 6-31G* basis set, have been employed to determine the energies of different conformers. cdnsciencepub.comcdnsciencepub.com For this compound, these calculations, in agreement with experimental data, show that the conformation of lowest energy occurs when the α-C-F bond is perpendicular to the ring plane (θ = 90°). cdnsciencepub.comcdnsciencepub.com This preference is tentatively attributed to a hyperconjugative interaction where the Cα-F bond acts as a π-electron acceptor, an effect enhanced by the π-donating fluorine substituent at the para position. cdnsciencepub.comcdnsciencepub.com

The conformational dependence of long-range coupling constants is well-established. For example, the six-bond coupling between the benzylic proton and the para proton, ⁶J(H,H), and the corresponding fluorine coupling, ⁶J(H,F), are proportional to sin²(θ). By analyzing these and other long-range couplings, an apparent twofold internal rotational potential can be derived from experimental NMR data. cdnsciencepub.com The comparison between these experimental potentials and those calculated theoretically provides a rigorous test for the computational models. cdnsciencepub.comcdnsciencepub.com

The following table details the experimentally determined spin-spin coupling constants for this compound in two different solvent environments, highlighting the data used for such conformational analyses. cdnsciencepub.com

Experimental Spin-Spin Coupling Constants (J) for this compound in Hz

| Coupling Constant | Value in CS₂/C₆D₁₂ (Hz) cdnsciencepub.com | Value in Acetone-d₆ (Hz) cdnsciencepub.com |

|---|---|---|

| ¹J(¹³Cα, ¹⁹Fα) | -168.85 | -169.25 |

| ¹J(¹³C₄, ¹⁹F₄) | -244.17 | -244.82 |

| ²J(¹³Cα, ¹Hα) | 149.90 | 151.70 |

| ²J(¹Hα, ¹⁹Fα) | 47.49 | 47.45 |

| ²J(¹³C₁, ¹³Cα) | 47.49 | 47.45 |

| ²J(¹³C₃, ¹⁹F₄) | 21.32 | 21.43 |

| ³J(¹³C₂, ¹⁹F₄) | 8.69 | 8.77 |

| ³J(H₃, H₂) | 8.87 | 8.96 |

| ⁴J(Hα, H₂) | -0.62 | -0.59 |

| ⁴J(¹³Cα, H₂) | <1.0 | <1.0 |

| ⁴J(H₃, ¹⁹F₄) | 8.64 | 8.83 |

| ⁵J(Hα, H₃) | 0.31 | 0.30 |

| ⁵J(Hα, ¹⁹F₄) | -1.63 | -1.55 |

| ⁵J(¹³Cα, ¹⁹F₄) | 4.01 | 3.91 |

| ⁶J(¹Hα, ¹⁹Fα) | -1.18 | -1.12 |

Synthetic Methodologies for 4 Fluoro Benzyl Fluoride and Its Analogs

Direct Benzylic C(sp³)–H Fluorination Approaches

Direct C–H fluorination has emerged as a powerful tool, circumventing the need for pre-functionalized starting materials and often proceeding with high selectivity. nih.gov These methods can be broadly categorized into electrophilic and radical pathways, each offering distinct advantages in terms of substrate scope and reaction conditions.

Electrophilic C–H Fluorination Utilizing N-F Reagents (e.g., Selectfluor, NFSI)

Electrophilic fluorinating reagents, particularly those containing a nitrogen-fluorine (N-F) bond, are widely employed for the conversion of carbon-centered nucleophiles to their fluorinated counterparts. wikipedia.orgworktribe.com Reagents such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-Fluorobenzenesulfonimide (NFSI) are popular due to their stability, ease of handling, and tunable reactivity. organicreactions.orgalfa-chemistry.com These reagents provide an electrophilic source of fluorine, reacting with carbanions or other nucleophilic carbon species generated in situ. wikipedia.org

One common approach to generate the necessary nucleophile for electrophilic fluorination is through base-mediated deprotonation of an acidic C–H bond. beilstein-journals.org For benzylic C–H bonds, this typically requires the presence of an adjacent electron-withdrawing group to increase the acidity of the benzylic protons. nih.gov For instance, Shreeve and co-workers demonstrated the use of strong bases like potassium hydroxide (B78521) (KOH) or n-butyllithium (n-BuLi) to deprotonate benzylic positions adjacent to nitro or nitrile groups. The resulting benzylic anion then attacks Selectfluor to yield the corresponding benzyl (B1604629) fluoride (B91410). nih.gov However, the requirement for strong bases and activating groups limits the general applicability of this method to a narrow range of substrates. beilstein-journals.orgnih.gov

In a related strategy, Hintermann and Weindl reported the use of potassium hexamethyldisilazide (KHMDS) to promote the reaction of ortho-fluorinated methylarenes with N-aryl imines. This method proceeds via deprotonation of the benzylic C(sp³)–H bond by the strong base. researchgate.net While this specific example leads to the synthesis of indolines rather than direct fluorination, it highlights the utility of strong bases in activating benzylic C-H bonds for subsequent transformations.

Sonochemistry, the application of ultrasound to chemical reactions, has been shown to enhance yields and shorten reaction times in certain fluorination reactions. beilstein-journals.orgnih.gov The physical effects of acoustic cavitation, such as intense local heating and pressure, can promote mass transfer and activate reacting species. acs.orgunex.es

Loghmani-Khouzani and co-workers reported a method for the monofluorination of tertiary benzylic C(sp³)–H bonds adjacent to nitro groups using ammonium (B1175870) acetate (B1210297) and Selectfluor under sonochemical conditions. beilstein-journals.orgnih.gov They observed that the use of ultrasound led to higher yields and significantly reduced reaction times compared to conventional stirring with a base like DBU. beilstein-journals.org This enhancement is attributed to the rapid micromixing and increased interfacial contact between the reactants promoted by cavitation. acs.org

| Reactant | Product | Reagents | Conditions | Yield | Reference |

| 4-Nitrotoluene | 4-Nitrobenzyl fluoride | Selectfluor, Ammonium Acetate | Sonication | Higher Yield, Shorter Time | beilstein-journals.orgnih.gov |

| 4-Nitrotoluene | 4-Nitrobenzyl fluoride | Selectfluor, DBU | Stirring | Lower Yield, Longer Time | beilstein-journals.org |

Radical Benzylic C–H Fluorination Pathways via Fluorine-Atom-Transfer (FAT)

Radical-based approaches provide a powerful alternative for the fluorination of benzylic C–H bonds, often proceeding without the need for directing groups or harsh basic conditions. beilstein-journals.org These methods typically involve the generation of a benzylic radical, which then undergoes a fluorine-atom-transfer (FAT) reaction with an appropriate fluorine source. beilstein-journals.org N-F reagents like Selectfluor and NFSI can also serve as effective FAT agents in these radical processes. beilstein-journals.orgbeilstein-journals.org

Visible-light photocatalysis has emerged as a mild and efficient method for generating radical intermediates. organic-chemistry.org In the context of benzylic fluorination, aryl ketones such as 9-fluorenone (B1672902) and xanthone (B1684191) can act as photocatalysts. organic-chemistry.org Upon irradiation with visible light, the aryl ketone is excited to a triplet state, which can then abstract a hydrogen atom from a benzylic C–H bond to generate a benzylic radical. organic-chemistry.org This radical subsequently reacts with a fluorine source like Selectfluor or NFSI to afford the fluorinated product. beilstein-journals.orgorganic-chemistry.org

Chen and co-workers pioneered this approach, demonstrating the use of 9-fluorenone as a photocatalyst for the monofluorination of benzylic C–H bonds with Selectfluor. beilstein-journals.org A key advantage of this method is its broad functional group tolerance and applicability to primary, secondary, and tertiary benzylic positions. beilstein-journals.org Interestingly, by switching the photocatalyst to xanthone, the reaction can be directed towards difluorination. organic-chemistry.org

| Substrate | Photocatalyst | Fluorinating Reagent | Product | Reference |

| Benzylic C-H | 9-Fluorenone | Selectfluor | Monofluorinated product | organic-chemistry.org |

| Benzylic C-H | Xanthone | Selectfluor | Difluorinated product | organic-chemistry.org |

Transition metals can also mediate the radical fluorination of benzylic C–H bonds. beilstein-journals.orgorganicreactions.org These methods often involve the in-situ generation of a highly reactive radical species that initiates the hydrogen atom abstraction.

Lectka and co-workers reported an iron(II)-catalyzed benzylic fluorination using Selectfluor. beilstein-journals.org This mild protocol allows for the selective monofluorination of benzylic substrates in good yields. organic-chemistry.org The proposed mechanism involves the generation of a reactive species that abstracts a benzylic hydrogen, followed by fluorine atom transfer from Selectfluor. beilstein-journals.org

Silver-catalyzed radical fluorinations have also been developed. These reactions can be facilitated by the formation of a charge-transfer complex between Selectfluor and a pyridine (B92270) additive, although the metal catalyst is essential for product formation in this specific system. mpg.de

Transition Metal-Catalyzed C–H Fluorination

Nucleophilic Fluorination Strategies

Nucleophilic fluorination involves the displacement of a leaving group at the benzylic position with a fluoride ion. This classic approach remains a cornerstone for the synthesis of benzyl fluorides, including 4-fluoro-benzyl fluoride, due to the ready availability of precursors such as benzylic halides and alcohols.

The synthesis of this compound can be readily achieved via nucleophilic substitution of a more accessible benzylic halide, such as 4-fluoro-benzyl chloride or bromide. The success of this reaction hinges on the choice of the fluoride source and the reaction conditions, which must overcome the low nucleophilicity of the fluoride ion in many common solvents.

Alkali metal fluorides like cesium fluoride (CsF) are often employed due to their higher reactivity compared to other metal fluorides. researchgate.net To enhance the nucleophilicity of the fluoride anion, phase-transfer catalysts or specialized solvent systems are frequently used. For instance, a highly efficient method utilizes CsF in the presence of a polymer-supported ionic liquid (PSIL) as a catalyst in tert-amyl alcohol. researchgate.net This system promotes the fluorination of various alkyl halides, including benzylic ones, by increasing the effective reactivity of the fluoride salt while minimizing by-products. researchgate.net The fluorination of benzylic bromides, chlorides, and other halides can be achieved using imidazolium-based poly(hydrogen fluoride) reagents, which serve as a recyclable source of nucleophilic fluoride. doi.org

| Substrate | Fluoride Source | Catalyst/Solvent System | Outcome |

| 2-(3-bromopropoxy)naphthalene (model) | CsF | PS[hmim][BF₄] / tert-amyl alcohol | 84% yield, demonstrating system efficacy. researchgate.net |

| Various Benzylic Halides | [IPrH][F(HF)₂] | Sterically hindered amine (e.g., DIPEA) | Effective fluorination of bromides, iodides, and chlorides. doi.org |

| 4-fluorobenzyl chloride | KF | Dioxane | Precursor for this compound synthesis. chemicalbook.com |

The direct conversion of a hydroxyl group in a benzylic alcohol to a fluorine atom is known as deoxyfluorination. This method is particularly valuable as benzylic alcohols are often commercially available or easily synthesized. 4-Fluorobenzyl alcohol, for example, is a common starting material. nih.govresearchgate.net

A variety of reagents have been developed for this transformation. Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor (N,N-bis(2-methoxyethyl)aminosulfur trifluoride), are widely used for converting alcohols to the corresponding alkyl fluorides. organic-chemistry.orgtcichemicals.com These reagents activate the hydroxyl group, facilitating its displacement by a fluoride ion. tcichemicals.com However, concerns about the thermal stability and chemoselectivity of these reagents have spurred the development of newer alternatives. researchgate.net

More recent innovations include reagents like AlkylFluor, a salt analogue of PhenoFluor, which is readily prepared and stable to long-term storage. researchgate.net PyFluor is another deoxyfluorination reagent noted for being inexpensive and thermally stable, affording good yields with minimal formation of elimination by-products. organic-chemistry.org These modern reagents expand the practicality and substrate scope of the deoxyfluorination of primary and secondary alcohols to form compounds like this compound. organic-chemistry.orgresearchgate.net

| Reagent | Substrate Type | Key Advantages |

| DAST / Deoxo-Fluor | Alcohols | Widely used, effective for converting -OH to -F. organic-chemistry.orgtcichemicals.com |

| AlkylFluor | Primary and Secondary Alcohols | Stable, practical, high-yielding. researchgate.net |

| PyFluor | Alcohols | Inexpensive, thermally stable, minimizes elimination side products. organic-chemistry.org |

Advanced Fluorination Reagent Development for Benzylic Systems

The synthesis of benzylic fluorides, including this compound, has been significantly advanced by the development of sophisticated fluorinating agents that offer greater stability, selectivity, and ease of handling compared to traditional reagents like elemental fluorine or hydrogen fluoride. chinesechemsoc.orgresearchgate.net Modern synthetic strategies predominantly rely on electrophilic N-F reagents, which have become indispensable tools in both academic and industrial settings. mdpi.comnih.gov

Key among these are reagents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI). mdpi.comnih.gov Selectfluor is a highly versatile, stable, and crystalline solid, making it a preferred choice for a wide range of fluorination reactions. mdpi.comorganic-chemistry.org Its reactivity stems from the electrophilic N–F bond, which acts as a controllable source of "F+". mdpi.com NFSI is another powerful and broadly applied electrophilic reagent, particularly effective in metal-catalyzed benzylic C–H fluorinations. mdpi.com

The development of these reagents has facilitated several mechanistic pathways for benzylic fluorination, including radical processes. Radical C–H fluorination avoids the need for pre-functionalized substrates, representing a more atom-economical approach. nih.govbeilstein-journals.org In these reactions, a benzylic radical is first generated, which is then trapped by a fluorine atom transfer (FAT) agent. nih.gov Both Selectfluor and NFSI are capable of acting as FAT reagents in radical pathways, often initiated by photoredox catalysis or chemical radical initiators. nih.govrsc.org

Recent innovations have also focused on creating reagents with improved physical properties. For instance, F-TEDA-TFSI was developed as an alternative to Selectfluor, offering higher solubility in polar aprotic solvents, which can be advantageous in certain photochemical applications. chemrxiv.org Another approach involves the development of HF-based reagents complexed with organic molecules, such as 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)•(HF)x, which offer new avenues for nucleophilic fluorination. chinesechemsoc.org Furthermore, the use of sulfur hexafluoride (SF6), a potent greenhouse gas, as a nucleophilic fluorine source in visible-light-induced photocatalytic deoxyfluorination of benzyl alcohols represents a novel and environmentally conscious strategy. rsc.org

The table below summarizes some of the key advanced fluorinating agents used for benzylic systems.

| Reagent Name | Chemical Name | Type | Key Applications in Benzylic Fluorination |

| Selectfluor | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Electrophilic (N-F) | Metal-catalyzed, photocatalytic, and radical C-H fluorination. mdpi.comorganic-chemistry.org |

| NFSI | N-Fluorobenzenesulfonimide | Electrophilic (N-F) | Metal-catalyzed (Cu, Fe, Pd) and photocatalytic C-H fluorination. mdpi.comrsc.org |

| PyFluor | N/A | Deoxyfluorination | Conversion of alcohols to alkyl fluorides. organic-chemistry.org |

| Deoxo-Fluor | Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxyfluorination | Thermally stable alternative to DAST for converting alcohols to fluorides. organic-chemistry.org |

| F-TEDA-TFSI | N/A | Electrophilic (N-F) | Catalyst-free photochemical fluorination; higher solubility than Selectfluor. chemrxiv.org |

| Sulfur Hexafluoride (SF6) | Sulfur Hexafluoride | Nucleophilic Source | Visible-light photocatalytic deoxyfluorination of benzyl alcohols. rsc.org |

Chemo- and Regioselective Fluorination Control in Benzylic Substrates

Achieving chemo- and regioselectivity is a critical challenge in the fluorination of benzylic substrates, especially in complex molecules with multiple potential reaction sites. beilstein-journals.org The development of targeted synthetic methods has allowed for precise control over the introduction of fluorine atoms into specific benzylic positions.

One major area of advancement is the direct, selective fluorination of C(sp³)–H bonds, which circumvents the need for pre-functionalization of the substrate. nih.govbeilstein-journals.org Various strategies have been developed to control where the fluorine atom is introduced.

Catalyst-Controlled Selectivity: Different catalysts can steer the reaction towards mono- or difluorination at the same benzylic position. A notable example is the visible-light-promoted, metal-free C–H activation. nih.govacs.org In this system, a diarylketone catalyst abstracts a benzylic hydrogen atom. organic-chemistry.org By choosing the appropriate catalyst, the outcome can be controlled:

9-Fluorenone as a catalyst selectively promotes monofluorination . nih.govacs.org

Xanthone as a catalyst selectively promotes gem-difluorination . nih.govacs.org

This catalyst-controlled selectivity is significant because introducing the first fluorine atom generally impedes the second fluorination at the same site, making selective difluorination particularly challenging. nih.gov

Substrate and Reagent-Controlled Selectivity: The inherent properties of the substrate and the choice of reagents can also dictate the reaction's regioselectivity. For instance, in substrates with multiple, electronically distinct benzylic C-H bonds (e.g., in ethyl toluenes), the choice between photocatalysis with a decatungstate catalyst and AIBN-initiation can lead to different selectivity profiles. rsc.org The concentration of the fluorinating agent, such as NFSI, can also influence the outcome by affecting the equilibration of the intermediate benzylic radicals. rsc.org

Transition metal catalysis, particularly with palladium, has been instrumental in achieving regioselectivity through the use of directing groups. chinesechemsoc.orgscispace.com An auxiliary group on the substrate guides the metal catalyst to a specific C–H bond, enabling cyclometalation and subsequent fluorination at a targeted position. scispace.com While highly effective, this approach requires the presence of a suitable directing group within the molecule.

Solvents can also play a crucial role in switching the reaction pathway and selectivity. In a method utilizing a charge-transfer complex between Selectfluor and 4-(dimethylamino)pyridine (DMAP) for the fluorination of phenylacetic acid derivatives, the solvent determines the outcome. mdpi.comnih.gov

In aqueous media , the reaction proceeds via a single-electron transfer (SET) and subsequent decarboxylation to yield benzylic fluorides. mdpi.comnih.gov

Under non-aqueous (dry) conditions , electrophilic fluorination occurs at the α-position without decarboxylation. mdpi.comnih.gov

The table below outlines different methodologies and their effectiveness in controlling selectivity in benzylic fluorination.

| Method | Catalyst / Reagent | Selectivity Control | Typical Substrates |

| Visible-Light Photolysis | 9-Fluorenone / Selectfluor | Monofluorination | Benzylic C-H groups. organic-chemistry.orgnih.gov |

| Visible-Light Photolysis | Xanthone / Selectfluor | gem-Difluorination | Benzylic C-H groups. organic-chemistry.orgnih.gov |

| Iron Catalysis | Fe(acac)₂ / Selectfluor | Monofluorination of benzylic sp³ C-H bonds. organic-chemistry.orgorganic-chemistry.org | 3-Aryl ketones. organic-chemistry.org |

| Copper Catalysis | Cu(I) / NFSI | Site-selective fluorination via radical relay. | Secondary and tertiary benzylic sites. organic-chemistry.orgbeilstein-journals.org |

| Palladium Catalysis | Pd(II) / N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate | Regioselective via directing group. | 8-methylquinolines. nih.gov |

| Solvent-Switched | Selectfluor / DMAP | Decarboxylative fluorination (aqueous) vs. α-fluorination (dry). nih.gov | Phenylacetic acid derivatives. nih.gov |

Chemical Reactivity and Mechanistic Studies of 4 Fluoro Benzyl Fluoride

Carbon-Fluorine Bond Activation and Functionalization

The cleavage of the robust C-F bond is a pivotal step in the further functionalization of fluorinated organic molecules. Research has explored several pathways to achieve this, including the use of catalysts, hydrogen bond donors, and the investigation of reaction mechanisms.

Catalytic C–F Bond Activation Mechanisms

Catalysis offers an efficient means to overcome the high energy barrier associated with C-F bond cleavage. Both main group elements and transition metals have been successfully employed to activate the C-F bond in benzyl (B1604629) fluorides, including 4-fluoro-benzyl fluoride (B91410).

Borane (B79455) catalysts have emerged as effective reagents for the functionalization of C(sp³)–F bonds. researchgate.neted.ac.ukresearchgate.net The arylation of benzyl fluorides can be achieved using a borane catalyst in the presence of an arene. ed.ac.ukbeilstein-journals.org The proposed mechanism for this transformation involves the activation of the benzyl fluoride by the borane, leading to the formation of a benzylic carbocation. This intermediate then undergoes a Friedel-Crafts-type reaction with the arene to form the desired diarylmethane product. researchgate.netbeilstein-journals.org The catalytic cycle is regenerated through a transborylation process. researchgate.netresearchgate.net

Specifically, the reaction of 4-(tert-butyl)benzyl fluoride with various arenes in the presence of a catalytic amount of [H-B-9-BBN]₂ and a stoichiometric amount of pinacolborane (HBpin) has been demonstrated. ed.ac.uk High yields of the corresponding diarylmethane products were obtained with good regioselectivity. ed.ac.uk For instance, the reaction with fluorobenzene (B45895) resulted in a 99% yield of 1-benzyl-4-fluorobenzene, showcasing the chemoselective activation of the benzylic C-F bond over the aryl C-F bond. ed.ac.uk

Similarly, borane-catalyzed esterification of alkyl fluorides has been developed. researchgate.netresearchgate.net The mechanism for this transformation involves the dehydrocoupling of a carboxylic acid with the borane catalyst, followed by a transborylation step with HBpin to form an acyloxyboronic ester. researchgate.netresearchgate.net This intermediate then reacts with the alkyl fluoride to yield the corresponding ester. researchgate.net

Table 1: Scope of Borane-Catalyzed C-F Arylation of 4-(tert-Butyl)benzyl fluoride Reaction conditions: Benzyl fluoride, arene (5 equiv.), HBpin (1 equiv.), [H-B-9-BBN]₂ (2 mol%), CHCl₃ (1 M), 30 °C, 16 hours. Isolated yields are reported.

| Arene | Product | Yield (%) | Isomer Ratio (p:o:m) |

| Toluene (B28343) | 4b | 95 | 4:1:0 |

| Naphthalene | 4c | 98 | - |

| 1,3,5-Trimethoxybenzene | 4d | 99 | - |

| Fluorobenzene | 4g | 99 | 10:1:0 |

| Furan | 4h | 85 | 2-:3- = 10:1 |

| Thiophene | 4i | 75 | 2-:3- = 10:1 |

| N-Methylindole | 4j | 90 | - |

Transition metals are widely used to catalyze the cleavage of C-F bonds. sci-hub.sebeilstein-journals.orgnih.gov These reactions often proceed through various mechanisms, including oxidative addition, where the metal center inserts into the C-F bond. mdpi.com While many studies focus on the activation of C(sp²)-F bonds in fluoroarenes, the principles can be extended to benzylic C(sp³)-F bonds. nih.govscispace.com For instance, nickel-catalyzed cross-coupling reactions of fluorobenzene with Grignard reagents have been reported. scispace.com The reactivity of C-H bonds ortho to fluorine substituents in fluoroarenes is often enhanced towards metal centers, facilitating directed C-H functionalization. nih.gov

In the context of benzyl fluorides, transition metal-free phosphorylation has been achieved using a strong base like tBuOK, demonstrating an alternative to transition metal catalysis for C(sp³)-F bond functionalization. acs.org

Hydrogen Bond Donor Assisted C–F Activation (e.g., by HFIP, Water/Isopropanol)

Hydrogen bond donors (HBDs) have been shown to effectively activate C-F bonds for nucleophilic substitution reactions. st-andrews.ac.uknih.govsemanticscholar.orgresearchgate.net Solvents like hexafluoroisopropanol (HFIP), water, and isopropanol (B130326) can form hydrogen bonds with the fluorine atom of benzyl fluoride, weakening the C-F bond and facilitating its cleavage. st-andrews.ac.uknih.govsemanticscholar.orgfrontiersin.orgresearchgate.net

The use of water as a cosolvent has been shown to enable bimolecular nucleophilic substitution reactions of activated alkyl fluorides. researchgate.net DFT calculations suggest that this activation is not merely due to electrostatic stabilization of the transition state but rather a result of a stronger F•••H₂O interaction and reduced C-F bond elongation in the transition structure. researchgate.net

HFIP, being a particularly strong HBD, can even promote SN1-type reactions of benzylic fluorides. semanticscholar.orgresearchgate.net This is attributed to its ability to stabilize the resulting benzylic carbocation. semanticscholar.orgfrontiersin.org The activation of benzylic fluorides by HBDs can lead to Friedel-Crafts reactions with arene nucleophiles. semanticscholar.orgfrontiersin.org

Autocatalytic Processes in C–F Bond Cleavage Reactions

Autocatalysis has been observed in the C-F bond cleavage of benzylic fluorides, particularly in reactions mediated by hydrogen bond donors. frontiersin.orgresearchgate.net In these processes, a product of the reaction acts as a catalyst for subsequent transformations.

For example, in the HFIP-mediated Friedel-Crafts reaction of benzylic fluorides, the initially formed hydrogen fluoride (HF) is a stronger hydrogen bond donor than HFIP. semanticscholar.orgfrontiersin.org Consequently, HF can take over as the primary catalytic species, leading to an acceleration of the reaction rate, which is characteristic of an autocatalytic process. semanticscholar.orgfrontiersin.org This has been supported by kinetic measurements showing a sigmoidal reaction progress curve, a hallmark of autocatalysis. frontiersin.org

Furthermore, the choice of reaction vessel can significantly impact these reactions. It has been observed that HF can react with borosilicate glassware, leaching fluorosilicates into the solution, which can then act as the true activating species, suggesting a revised mechanism where SiF₄, rather than HF, activates the benzyl fluoride. researchgate.net

Stereochemical Investigations of C–F Activation Pathways (S_N1 vs. S_N2)

The stereochemical outcome of nucleophilic substitution reactions at a chiral benzylic fluoride center provides valuable insight into the operative reaction mechanism, specifically whether it proceeds via a dissociative (SN1) or an associative (SN2) pathway. st-andrews.ac.uknih.govsemanticscholar.org

Studies using enantiopure isotopomers of benzyl fluoride have been conducted to probe the stereointegrity of C-F activation reactions. st-andrews.ac.uknih.govsemanticscholar.orgresearchgate.net The degree of inversion or racemization of the stereocenter in the product reveals the dominant mechanistic pathway.

It has been demonstrated that both SN1 and SN2 pathways can operate, and the preferred pathway is dependent on the nature of the nucleophile and the hydrogen bond donor used. st-andrews.ac.uknih.govsemanticscholar.org

SN2-like Mechanism: When strong nucleophiles are used in conjunction with hydroxyl-based HBDs, an associative SN2-like mechanism predominates, leading to almost complete inversion of configuration at the stereogenic center. semanticscholar.org

SN1-like Mechanism: In contrast, when poorer aryl nucleophiles are employed for Friedel-Crafts reactions, strong hydrogen bond donors like HFIP are required to activate the C-F bond. semanticscholar.org In these cases, a dissociative SN1 mechanism is proposed, where the strong HBD facilitates the ionization of the benzyl fluoride to generate a benzylic carbocation, which is then attacked by the nucleophile, leading to a mixture of inversion and retention products, often resulting in racemization. semanticscholar.org

Substitution Reactions Involving the Benzylic Fluorine

Benzylic fluorides, including 4-fluorobenzyl fluoride, have been demonstrated to be effective substrates in palladium(0)-catalyzed Tsuji-Trost type substitution reactions. acs.orgnih.gov This methodology allows for the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds by reacting the benzylic fluoride with a range of corresponding nucleophiles. acs.orgnih.gov The Tsuji-Trost reaction is a powerful tool in organic synthesis, involving the palladium-catalyzed allylation of nucleophiles. organic-chemistry.orgnih.gov In the context of benzylic fluorides, the reaction proceeds through the formation of a π-allyl palladium intermediate, which then reacts with a nucleophile. nih.gov

The scope of nucleophiles that can be employed in these reactions is broad, encompassing soft nucleophiles like those derived from compounds with a pKa less than 25. organic-chemistry.org Research has shown successful substitutions using carbon, nitrogen, oxygen, and sulfur-based nucleophiles. acs.orgnih.gov For instance, the reaction can be used to introduce various functional groups at the benzylic position, highlighting its versatility in the synthesis of complex molecules. acs.orgnih.gov

Detailed studies on the palladium-catalyzed substitution of benzylic fluorides have provided insights into the relative leaving group ability. The fluoride ion is displaced in these reactions, and its reactivity has been compared to other common leaving groups. The established ranking places fluoride as a better leaving group than acetate (B1210297) but not as effective as trifluoroacetate, p-nitrobenzoate, or methyl carbonate. acs.orgnih.gov This is consistent with findings for allylic fluorides under similar palladium catalysis. acs.org

The reaction conditions for these substitutions can be fine-tuned to achieve high yields and selectivity. acs.orgnih.gov The choice of palladium catalyst, ligands, and solvent can influence the outcome of the reaction. caltech.edu For example, the use of specific phosphine (B1218219) ligands is often crucial for catalytic activity. caltech.edu

Table 1: Examples of Palladium-Catalyzed Nucleophilic Substitutions of Benzylic Fluorides

| Nucleophile Type | Example Nucleophile | Product Type | Reference |

|---|---|---|---|

| Carbon | Malonates | Substituted Malonic Esters | acs.orgnih.gov |

| Nitrogen | Amines, Phthalimide | Benzylamines | acs.orgnih.gov |

| Oxygen | Phenols | Benzyl Ethers | acs.orgnih.gov |

| Sulfur | Thiols | Benzyl Sulfides | acs.orgnih.gov |

The chemoselective displacement of the benzylic fluorine in the presence of other halogens on the aromatic ring is a significant aspect of the reactivity of 4-fluorobenzyl fluoride. acs.orgnih.gov In substrates containing both a benzylic fluoride and an aryl chloride, such as 4-chlorobenzyl fluoride, it is possible to selectively displace either the fluorine or the chlorine by carefully adjusting the reaction conditions. acs.orgnih.gov

This selectivity is crucial for synthetic applications, as it allows for the stepwise functionalization of a molecule. For example, under certain palladium-catalyzed conditions, the benzylic fluoride can be preferentially substituted, leaving the aryl chloride intact for subsequent transformations. acs.orgnih.gov Conversely, conditions can be chosen to favor the reaction at the aryl chloride position.

The leaving group ability of fluoride in palladium-catalyzed substitutions has been ranked as follows: CF₃CO₂ ≈ p-NO₂C₆H₄CO₂ ≈ OCO₂CH₃ > F > CH₃CO₂. acs.orgnih.gov This indicates that while fluorine is a competent leaving group, others can be more reactive under these specific catalytic conditions. The ability to control the regioselectivity of the substitution is a testament to the fine-tuning possible within palladium catalysis. acs.org

Benzylic Radical Chemistry and Reactivity of 4-Fluorobenzyl Radical Intermediates

The 4-fluorobenzyl radical is a highly reactive intermediate in organic chemistry. ontosight.ai Its structure consists of a benzene (B151609) ring substituted with a fluorine atom at the 4-position and a methylene (B1212753) radical (-CH₂•) attached to the ring. ontosight.ai The presence of the fluorine atom, an electron-withdrawing group, at the para-position influences the spin density distribution within the radical, which can in turn affect its reactivity. ontosight.ai

These radicals can be generated through various methods. One method involves the corona discharge of a precursor molecule like 2-chloro-4-fluorotoluene (B151448) seeded in an inert gas such as helium. aip.orgnih.gov Analysis of the resulting vibronic emission spectrum has provided evidence for the formation of the 4-fluorobenzyl radical. aip.orgnih.gov Another approach involves the homolytic cleavage of the C-H bond of the methyl group in a suitable precursor. aip.org

The stability of the 4-fluorobenzyl radical is influenced by the electronic properties of the fluorine substituent. While radicals are inherently reactive due to their unpaired electron, the electron-withdrawing nature of fluorine can impact the stability of the benzylic radical. ontosight.ai

The 4-fluorobenzyl radical is a valuable intermediate for the formation of both carbon-carbon (C-C) and carbon-heteroatom bonds in organic synthesis. ontosight.ai Its high reactivity, driven by the unpaired electron, allows it to participate in a variety of chemical reactions. ontosight.ai

These reactions include additions to alkenes and alkynes, hydrogen abstraction, and coupling reactions. ontosight.ai Such transformations are instrumental in the synthesis of complex organic molecules, including those with pharmaceutical and material science applications. ontosight.ai For instance, the radical can be utilized in the synthesis of various fluorinated compounds, which are of significant interest in medicinal chemistry due to their unique biological properties. ontosight.ai The construction of C-C bonds can be achieved through radical cyclization or transition metal-catalyzed processes. diva-portal.org Similarly, the formation of carbon-heteroatom bonds is a key step in the synthesis of many biologically active molecules. researchgate.net

The reactivity of the 4-fluorobenzyl radical in these bond-forming reactions makes it a versatile tool for synthetic chemists, enabling the construction of intricate molecular architectures. ontosight.aimdpi.com

Mechanistic Investigations of Reaction Pathways

The mechanistic pathways of reactions involving 4-fluorobenzyl fluoride have been the subject of detailed investigations. For substitution reactions at the benzylic position, several mechanisms can be considered, including Sₙ1, Sₙ2, and mixed Sₙ1/Sₙ2 pathways. beilstein-journals.orgsemanticscholar.org Benzylic substitutions are generally expected to have significant Sₙ1 character due to the stability of the resulting benzylic carbocation. beilstein-journals.orgncert.nic.in

Studies using enantiopure isotopomers of benzyl fluoride have been conducted to elucidate the stereochemical outcome of C-F activation reactions, providing insights into whether the reaction proceeds through a dissociative (Sₙ1) or associative (Sₙ2) pathway. beilstein-journals.orgsemanticscholar.org These studies have revealed that both pathways can operate to varying degrees, depending on the nature of the nucleophile and the reaction conditions, such as the hydrogen bond donor used. beilstein-journals.orgsemanticscholar.org

For palladium-catalyzed substitutions, the mechanism of the Tsuji-Trost reaction involves the initial coordination of the Pd(0) catalyst to the π-system, followed by oxidative addition to form a π-allyl palladium complex. organic-chemistry.org The subsequent step depends on the nature of the nucleophile. Soft nucleophiles typically add directly to the allyl group, while hard nucleophiles may attack the metal center first, followed by reductive elimination. organic-chemistry.org

In the context of radical reactions, theoretical calculations, such as density functional theory (DFT), have been employed to study the formation and stability of radical intermediates and to propose reaction mechanisms. aip.org For instance, the formation of the 4-fluorobenzyl radical from 2-chloro-4-fluorotoluene has been proposed to occur via a migration of a hydrogen atom from the methyl group following cleavage of the C-Cl bond. aip.org

Identification and Characterization of Reaction Intermediates

The transformation of 4-Fluoro-benzyl fluoride often proceeds through a series of transient species that dictate the final product distribution. Understanding these intermediates is key to controlling reaction pathways.

In the context of biodegradation by Pseudomonas species, 4-fluorobenzyl alcohol, a related compound, is converted into several intermediates including 4-fluorobenzoic acid, 4-fluorophenol, and 4-fluorocatechol. jseb.jp These are then further metabolized via ortho or meta cleavage pathways, leading to compounds like 3-fluoromuconate or fluoro-2-hydroxyl-muconic semialdehyde. jseb.jp The identification of these intermediates has been facilitated by techniques such as gas chromatography-mass spectrometry (GC-MS) and 19F-NMR spectroscopy. jseb.jp

In non-biological reactions, particularly those involving C-F bond activation, the formation of benzylic carbocation intermediates is a critical step. rsc.orgbeilstein-journals.org The stability of these carbocations is influenced by the surrounding medium and any substituents on the aromatic ring. rsc.org For instance, in Friedel-Crafts alkylations with benzyl fluorides, the reaction can be autocatalytic, with hydrogen fluoride (HF) acting as the catalyst. rsc.org The nature of the catalytic species can even be dependent on the reaction vessel material. rsc.org

Studies on the solvolysis of benzhydryl fluorides, which are structurally similar to benzyl fluorides, have provided further insight into the nature of the intermediates. uni-muenchen.de Depending on the solvent and the substituents, the reaction can proceed through a spectrum of intermediates ranging from intimate ion pairs to solvent-separated ion pairs and fully solvated carbocations. beilstein-journals.org This is crucial as the nature of the ion pair can dictate the stereochemical outcome of the reaction. beilstein-journals.org For example, reactions proceeding through a fully solvated carbocation are expected to lead to racemization, while those involving intimate ion pairs may retain some degree of stereochemical information. beilstein-journals.org

The table below summarizes some of the key intermediates identified in various reactions involving or related to this compound.

| Reaction Type | Key Intermediates Identified | Analytical Techniques |

| Biodegradation | 4-Fluorobenzoic acid, 4-Fluorophenol, 4-Fluorocatechol, 3-Fluoromuconate | GC-MS, 19F-NMR jseb.jp |

| Friedel-Crafts Alkylation | Benzylic Carbocation, HF (autocatalyst) | Kinetic Studies rsc.org |

| Solvolysis/Substitution | Intimate Ion Pairs, Solvent-Separated Ion Pairs, Solvated Carbocations | Stereochemical Analysis, Kinetic Studies beilstein-journals.org |

Kinetic Studies and Determination of Rate-Limiting Steps

Kinetic studies are fundamental to elucidating the mechanism of a reaction by identifying the slowest step, known as the rate-limiting step. For reactions involving this compound and related compounds, kinetic analyses have revealed crucial details about the transition states and the factors that influence reaction rates.

In the palladium-catalyzed hydrogenation of N-benzyl-4-fluoroaniline, a process involving the cleavage of a benzyl group, the abstraction of formyl hydrogen has been identified as the rate-limiting step in certain mechanistic pathways. researchgate.net Kinetic isotope effect (KIE) studies are a powerful tool in this regard. For instance, in the base-promoted HF elimination from 4-fluoro-4-(4'-nitrophenyl)butan-2-one, the fluorine KIE was used to probe the rate-limiting step. researchgate.net The magnitude of the KIE can indicate whether the C-F bond is broken in the rate-determining step. researchgate.net

For C-F bond activation reactions of benzyl fluoride, kinetic studies have shown that the reaction can be autocatalytic, with the generated HF acting as a catalyst. rsc.org Chapman and Levy's detailed kinetic study of the solvolysis of alkyl fluorides concluded that the substitution was autocatalytic when the reactions were initially neutral. rsc.org More recent studies have confirmed that fluoride abstraction can be the rate-limiting step, as indicated by a secondary deuterium (B1214612) KIE which suggests hyperconjugative stabilization of the forming cation. frontiersin.org

The stereochemical outcome of reactions can also provide kinetic insights. For example, in C-F activation reactions, if the reaction proceeds with complete inversion of stereochemistry, it is indicative of an SN2 mechanism where the nucleophilic attack and the departure of the leaving group occur in a single, concerted step. Conversely, complete racemization suggests an SN1 mechanism where the formation of a planar carbocation intermediate is the rate-limiting step. beilstein-journals.org Partial enantiospecificity can suggest a mixed mechanism or the involvement of ion pairs. beilstein-journals.org

The table below presents a summary of kinetic findings for reactions related to this compound.

| Reaction | Method | Rate-Limiting Step | Key Findings |

| Pd-catalyzed Hydrogenation of N-benzyl-4-fluoroaniline | Mechanistic Modeling | Formyl hydrogen abstraction | The reaction follows a well-established mechanism for palladium-catalyzed transfer hydrogenolysis. researchgate.net |

| Base-promoted HF Elimination | Fluorine KIE | Leaving group departure or nucleophile addition | The F KIE values vary depending on the base used, suggesting different transition state structures. researchgate.net |

| Solvolysis of Alkyl Fluorides | Kinetic Studies | Fluoride abstraction | The reaction is autocatalytic, with HF acting as a catalyst. rsc.orgfrontiersin.org |

| C-F Activation of Benzyl Fluoride | Stereochemical Analysis | Varies (SN1, SN2, or mixed) | The stereochemical outcome depends on the reaction conditions and the nature of the nucleophile. beilstein-journals.org |

Applications of 4 Fluoro Benzyl Fluoride in Complex Molecule Synthesis

Utilization as a Core Building Block in Organic Synthesis

4-Fluoro-benzyl fluoride (B91410) and its derivatives are versatile building blocks used in the construction of more complex molecular architectures. The 4-fluorobenzyl group is frequently found in a wide range of biologically active compounds, where it often plays a crucial role in the molecule's interaction with biological targets. nih.gov Its utility stems from the unique properties imparted by the fluorine atom, which can influence the electronic nature and conformation of the parent molecule. beilstein-journals.orgsigmaaldrich.com

In synthetic strategies, compounds like 1-(4-fluorobenzyl)piperazine, which can be synthesized from 4-fluorobenzyl precursors, are widely used intermediates. sigmaaldrich.com This highlights the role of the 4-fluorobenzyl unit as a foundational component for creating libraries of compounds for drug discovery. For instance, the synthesis of various tyrosinase inhibitors has been accomplished by coupling 4-(4-fluorobenzyl)piperazine with different acyl chlorides or carboxylic acids. nih.gov This modular approach allows for the systematic exploration of structure-activity relationships, underscoring the importance of the 4-fluorobenzyl group as a core scaffold element. The development of PET radiotracers has also utilized 4-fluorobenzylamine, a related derivative, as a versatile building block, demonstrating the broad applicability of this structural motif in medicinal chemistry. nih.gov

Synthesis of 4-Fluoro-benzyl Derivatives and Functional Analogs

The chemical reactivity of 4-fluoro-benzyl fluoride allows for its conversion into a variety of derivatives and functional analogs, expanding its utility in multi-step synthesis. These transformations are designed to introduce new functional groups or to incorporate the 4-fluorobenzyl moiety into larger, more complex structures.

The synthesis of derivatives of this compound that contain additional halogen atoms is a strategy to further modulate the physicochemical properties of the resulting molecules. While direct halogenation of this compound is not commonly described, the synthesis of related halogenated building blocks is well-established. For example, multi-step processes can be used to produce fluorobenzyl derivatives with additional halogen substituents on the aromatic ring. google.com

The introduction of halogens can be achieved through various methods, including electrophilic aromatic substitution on a precursor molecule. The synthesis of new halogen-containing drugs often involves the preparation of specifically halogenated synthons. mdpi.com For instance, a general approach could involve the chlorination, bromination, or iodination of a suitable 4-fluorotoluene (B1294773) derivative followed by functional group manipulation to yield the desired halogenated 4-fluorobenzyl compound. google.comgoogle.com These multi-halogenated building blocks are valuable in drug design for creating specific interactions with biological targets or for fine-tuning pharmacokinetic profiles.

A primary application of 4-fluorobenzyl precursors is the incorporation of the 4-fluorobenzyl moiety into heterocyclic and other complex scaffolds, which are prevalent in pharmaceuticals.

Piperazine Scaffolds: The 4-fluorobenzyl group is frequently attached to piperazine rings, a common motif in drug molecules. nih.gov The synthesis of 1-(4-fluorobenzyl)piperazine is a key step in the development of various therapeutic agents. sigmaaldrich.com This intermediate can then be further functionalized. For example, a series of tyrosinase inhibitors were synthesized by coupling 1-(4-fluorobenzyl)piperazine with various acyl chlorides in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (DCM). nih.gov Docking studies of these compounds have shown that the 4-fluorobenzyl moiety anchors the molecule within the catalytic site of the tyrosinase enzyme. nih.gov The introduction of the 4-fluorobenzyl and piperazine moieties has been identified as a crucial factor for the anticancer activity of certain ursolic acid derivatives. nih.gov

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Reference |

| 1-(4-fluorobenzyl)piperazine | Acyl chloride | DIPEA | DCM | N-Acyl-4-(4-fluorobenzyl)piperazine | nih.gov |

| N-Boc-piperazine | Ethyl 2-chloropyrimidine-5-carboxylate | N/A | N/A | Intermediate for Avapritinib | mdpi.com |

Sulfonyl Compounds: Sulfonyl groups, including sulfonamides and sulfones, are important functional groups in medicinal chemistry due to their ability to form hydrogen bonds and their chemical stability. nih.gov The 4-fluorobenzyl group can be incorporated into molecules containing a sulfonyl moiety to create potent and selective inhibitors of various enzymes. While direct reaction with this compound is one possibility, it is common to use a derivative like 4-fluorobenzylamine. For instance, a primary sulfonamide can be reacted with a 4-fluorobenzyl halide under basic conditions to form an N-alkylated sulfonamide. The resulting compounds combine the advantageous properties of both the sulfonyl group and the fluorinated benzyl (B1604629) moiety. nih.govnih.gov

In complex, multi-step syntheses, it is often necessary to use protected forms of a reactive group or to employ a more stable functional precursor that can be converted to the desired functionality at a later stage. The benzyl fluoride group can be reactive under certain conditions, and its conversion to other functional groups represents a key synthetic strategy. beilstein-journals.orgnih.gov

For example, 4-fluorobenzonitrile can be reduced to form 4-fluorobenzylamine. nih.gov This amine is a versatile precursor that can undergo a wide range of reactions, such as amide bond formation or reductive amination, to incorporate the 4-fluorobenzyl moiety into a target molecule. nih.gov Similarly, 4-fluorobenzyl alcohol, which can be prepared from the corresponding benzonitrile via a benzylamine intermediate, serves as another important precursor for ether or ester formation. google.com These transformations allow for the controlled and sequential assembly of complex molecules where the direct use of this compound might be incompatible with other reagents or functional groups present in the molecule.

| Precursor | Transformation | Product | Significance | Reference |

| 4-Fluorobenzonitrile | Reduction | 4-Fluorobenzylamine | Versatile intermediate for amidation, etc. | nih.gov |

| 4-Fluorobenzylamine | Reaction with nitrous acid | 4-Fluorobenzyl alcohol | Precursor for ethers and esters | google.com |

| 4-Fluorobenzyl alcohol | Fluorination (e.g., with DAST) | This compound | Introduction of the benzyl fluoride group | beilstein-journals.org |

Role in the Construction of Biologically Relevant Fluorinated Scaffolds

The incorporation of fluorine into organic molecules is a widely used strategy in drug discovery to enhance pharmacological properties. nih.govnih.gov The 4-fluorobenzyl group is a key component in the construction of numerous biologically relevant fluorinated scaffolds. uv.es The presence of the fluorine atom can lead to improved metabolic stability by blocking sites of oxidative metabolism, increased binding affinity to target proteins through favorable electrostatic interactions, and enhanced membrane permeability due to increased lipophilicity. beilstein-journals.org

Fluorinated scaffolds containing the 4-fluorobenzyl moiety have been investigated for a wide range of therapeutic applications. As mentioned, derivatives have shown promise as competitive tyrosinase inhibitors for skin disorders and as potent antitumor agents. nih.govnih.gov The 4-fluorobenzyl group often serves as a key pharmacophoric element, fitting into specific hydrophobic pockets of target enzymes or receptors. nih.gov The synthesis of these complex fluorinated molecules often relies on the use of fluorinated building blocks like this compound or its derivatives, allowing for the efficient construction of novel therapeutic candidates. sigmaaldrich.combeilstein-journals.org

Advanced Spectroscopic Characterization and Analytical Techniques in 4 Fluoro Benzyl Fluoride Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful tool for the unambiguous structural assignment and conformational analysis of 4-Fluoro-benzyl fluoride (B91410). The presence of two different fluorine atoms—one on the aromatic ring and one in the benzylic position—provides unique probes for detailed molecular investigation.

The complete assignment of the NMR spectra of 4-Fluoro-benzyl fluoride has been achieved through comprehensive analysis in different solvent environments. A seminal study by Schaefer et al. provides detailed spectral parameters in a nonpolar solvent mixture (CS₂/C₆D₁₂) and a polar solvent (acetone-d₆), revealing the subtle electronic and structural changes induced by the medium. esisresearch.org

The ¹H NMR spectrum is characterized by signals from the methylene (B1212753) (α-CH₂) protons and the aromatic protons. The aromatic region displays a characteristic AA'BB' pattern, complicated by further couplings to the fluorine nuclei. Similarly, the ¹⁹F NMR spectrum shows two distinct signals: one for the aromatic fluorine (F) and one for the benzylic fluorine (α-F). The ¹³C NMR spectrum provides chemical shifts for the benzylic carbon (C-α) and the four distinct aromatic carbons (C-1, C-2/6, C-3/5, and C-4). esisresearch.org

The precise chemical shifts and coupling constants are instrumental for confirming the molecular structure. The data, as reported for 5.0 mol% solutions at 300 K, are summarized below. esisresearch.org

Interactive Data Table: ¹H and ¹⁹F NMR Spectral Parameters for this compound at 300 K

| Parameter | Solvent: CS₂/C₆D₁₂ | Solvent: Acetone-d₆ |

| ¹H Chemical Shifts (ν) | ||

| ν(α) | 1572.783 Hz | 1642.483 Hz |

| ν(2,6) | 2182.251 Hz | 2235.313 Hz |

| ν(3,5) | 2097.464 Hz | 2147.012 Hz |

| ¹⁹F Chemical Shifts (ν) | ||

| ν(α) | -60145.895 Hz | -59434.427 Hz |

| ν(F) | -32599.400 Hz | -32924.492 Hz |

| Coupling Constants (J in Hz) | ||

| ²J(H,F)α | 47.79 | 47.23 |

| ³J(H₂,H₃) | 8.61 | 8.65 |

| ³J(H₂,F) | 8.19 | 8.44 |

| ⁴J(H₂,H₅) | -0.45 | -0.47 |

| ⁴J(H₂,H₆) | 2.21 | 2.22 |

| ⁴J(Hα,H₂) | -0.83 | -0.82 |

| ⁴J(F,Fα) | 10.43 | 8.35 |

| ⁵J(H₂,H₄) | - | - |

| ⁵J(H₃,F) | 5.25 | 5.09 |

| ⁵J(Hα,H₃) | 0.35 | 0.36 |

| ⁵J(Hα,F) | -1.58 | -2.14 |

| ⁶J(Hα,F) | -1.25 | -0.66 |

Note: Chemical shifts (ν) are reported in Hz from internal TMS for ¹H and internal C₆F₆ for ¹⁹F. Coupling constant standard deviations were ≤0.001 Hz. Data sourced from Schaefer et al. esisresearch.org

Interactive Data Table: ¹³C NMR Spectral Parameters for this compound at 300 K

| Parameter | Solvent: CS₂/C₆D₁₂ | Solvent: Acetone-d₆ |

| ¹³C Chemical Shifts (ν) | ||

| ν(C-α) | 83.33 ppm | 83.69 ppm |

| ν(C-1) | 132.88 ppm | 133.88 ppm |

| ν(C-2,6) | 130.41 ppm | 130.82 ppm |

| ν(C-3,5) | 115.35 ppm | 115.65 ppm |

| ν(C-4) | 162.62 ppm | 162.77 ppm |

| Coupling Constants (J in Hz) | ||

| ¹J(C-α, Fα) | 170.85 | 169.15 |

| ¹J(C-4, F) | -244.64 | -245.17 |

| ²J(C-1, Fα) | 18.99 | 18.50 |

| ²J(C-3, F) | 21.36 | 21.41 |

| ³J(C-2, F) | 8.29 | 8.38 |

| ³J(C-2, Fα) | 5.56 | 5.86 |

| ⁴J(C-1, F) | 3.33 | 3.38 |

| ⁴J(C-3, Fα) | -0.55 | -0.56 |

| ⁵J(C-4, Fα) | -3.00 | -3.54 |

Note: Chemical shifts are reported in ppm relative to internal TMS. Data sourced from Schaefer et al. esisresearch.org

Long-range spin-spin coupling constants, particularly those extending over four to six bonds, are exquisitely sensitive to molecular conformation. In this compound, these couplings are used to determine the preferred orientation of the -CH₂F group relative to the aromatic ring. The key angle under investigation is θ, which describes the twist of the Cα-F bond out of the benzene (B151609) plane. esisresearch.org

The six-bond coupling between the benzylic fluorine and the para proton, ⁶J(H,F), and the six-bond coupling between the benzylic protons and the para proton, ⁶J(H,H), are particularly informative. These couplings are transmitted through a σ-π mechanism and their magnitudes are proportional to sin²θ. esisresearch.orgresearchgate.net

For this compound, analysis of these long-range couplings reveals a distinct conformational preference where the Cα-F bond lies in a plane perpendicular to the aromatic ring (θ = 90°). This preference is observed in both nonpolar and polar solvents, suggesting it is an intrinsic property of the molecule. This conformation is stabilized by hyperconjugative electron acceptance by the Cα-F bond, an effect that is enhanced by the π-electron donating character of the fluorine atom at the para position. esisresearch.org

The chemical shift of the ¹⁹F nucleus is highly sensitive to its electronic environment, which can be perturbed by changes in solvent polarity. researchgate.net In this compound, the chemical shifts of both the benzylic (α-F) and aromatic (F) fluorine nuclei change upon moving from a nonpolar (CS₂) to a polar (acetone) solvent. esisresearch.org

Specifically, the α-F signal shifts downfield by approximately 711 Hz (from -60145.9 Hz to -59434.4 Hz), while the aromatic F signal shifts upfield by about 325 Hz (from -32599.4 Hz to -32924.5 Hz). esisresearch.org These shifts are a result of intermolecular interactions, such as reaction field effects, where the polar solvent stabilizes charge-separated resonance forms of the molecule.

While the fundamental conformational preference (θ = 90°) does not change with solvent, the barrier to internal rotation is affected. The long-range coupling constants, such as ⁵J(C-4, Fα), show a significant change with solvent polarity (from -3.00 Hz in CS₂ to -3.54 Hz in acetone-d₆). esisresearch.org This indicates that while the minimum energy conformation remains the same, the energy landscape of the rotation around the C₁-Cα bond is altered by the solvent medium. This solvent-induced change in the rotational potential is a key insight derived from the detailed analysis of NMR parameters. esisresearch.orgresearchgate.net

Vibrational Spectroscopy (IR and Raman) for Structural Elucidation and Mechanistic Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a complementary method to NMR for the structural characterization of this compound. These techniques probe the vibrational modes of the molecule, offering a fingerprint that is unique to its structure and bonding.

IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. Raman spectroscopy, conversely, measures the inelastic scattering of monochromatic light, which is sensitive to vibrations that cause a change in the polarizability of the molecule. Together, they provide a more complete picture of the vibrational framework of a molecule.

For aromatic compounds like this compound, key vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the methylene (-CH₂-) group is found in the 3000-2850 cm⁻¹ range. ajchem-a.com

C-C stretching: Vibrations associated with the stretching of the carbon-carbon bonds within the aromatic ring are usually observed in the 1600-1400 cm⁻¹ region. mdpi.com

C-F stretching: The C-F stretching vibration is a particularly strong and characteristic absorption in the IR spectrum, typically found in the broad 1400-1000 cm⁻¹ range. The exact position depends on whether the fluorine is attached to an aromatic or aliphatic carbon. mdpi.com

CH₂ bending: The scissoring, wagging, and twisting modes of the methylene group provide further structural information and typically appear in the 1470-1250 cm⁻¹ region.

Interactive Data Table: Typical Vibrational Frequency Ranges for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Primary Technique |

| Aromatic C-H | Stretching | 3100 - 3000 | IR, Raman |

| Methylene C-H | Stretching | 3000 - 2850 | IR, Raman |

| Aromatic C=C | Stretching | 1625 - 1430 | IR, Raman |

| Methylene CH₂ | Bending (Scissoring) | ~1465 | IR |

| Aromatic C-F | Stretching | 1250 - 1100 | IR (Strong) |

| Aliphatic C-F | Stretching | 1150 - 1000 | IR (Strong) |

| C-H | Out-of-plane Bending | 900 - 675 | IR (Strong) |

Note: These are general ranges and the exact positions can vary based on molecular structure, conformation, and intermolecular interactions.

Emerging Research Directions and Future Outlook for 4 Fluoro Benzyl Fluoride Chemistry

Development of Novel Catalytic Systems for Selective Benzylic Fluorination and C–F Activation

The synthesis and derivatization of 4-fluorobenzyl fluoride (B91410) are critically dependent on the development of sophisticated catalytic systems. These catalysts are designed to enable selective fluorination at the benzylic position of 4-fluorotoluene (B1294773) and to activate the robust C–F bond of 4-fluorobenzyl fluoride for subsequent transformations.

Selective Benzylic Fluorination:

Recent advancements have seen the rise of catalytic systems that can directly convert benzylic C–H bonds into C–F bonds. One notable approach involves the use of an iron(II) acetylacetonate (B107027) catalyst in conjunction with Selectfluor, a common electrophilic fluorine source. This system has demonstrated efficacy in the monofluorination of various benzylic substrates under mild conditions. acs.org Another innovative strategy employs a polycomponent catalytic system comprising a copper(I) bis(imine) complex, Selectfluor, N-hydroxyphthalimide as a radical precursor, and an anionic phase-transfer catalyst. nih.gov This system facilitates the selective monofluorination of aliphatic, allylic, and benzylic C-H bonds. nih.gov Furthermore, visible-light-activated diarylketone catalysts, such as 9-fluorenone (B1672902), have been shown to selectively abstract a benzylic hydrogen atom, which is then trapped by a fluorine radical donor, leading to benzylic fluorides. organic-chemistry.org

| Catalyst System | Fluorine Source | Key Features | Substrate Example (if not 4-fluorotoluene) |

|---|---|---|---|

| Iron(II) acetylacetonate | Selectfluor | Mild, one-pot synthesis of monofluorinated benzylic products. acs.org | Derivatives of toluene (B28343) and ethylbenzene (B125841) elsevierpure.com |

| Copper(I) bis(imine) / N-hydroxyphthalimide / Phase-transfer catalyst | Selectfluor | Polycomponent system for selective monofluorination. nih.gov | General benzylic substrates nih.gov |

| 9-Fluorenone (photoorganocatalyst) | Selectfluor | Visible-light induced, metal-free C-H fluorination. organic-chemistry.org | General benzylic compounds organic-chemistry.org |

C–F Bond Activation:

The activation of the strong benzylic C–F bond in 4-fluorobenzyl fluoride is a significant challenge that, when overcome, opens avenues for diverse functionalization. Non-metal-based approaches have gained considerable traction. For instance, the activation of benzylic fluorides can be achieved through hydrogen bonding with protic species like hexafluoroisopropanol (HFIP), which facilitates nucleophilic substitution and Friedel-Crafts reactions. nih.govst-andrews.ac.ukdntb.gov.uaresearchgate.netnih.gov This mode of activation enables the selective reaction of benzylic C–F bonds even in the presence of other leaving groups. dntb.gov.uaresearchgate.net

Organocatalysis has also emerged as a powerful tool for C–F bond activation. Thiourea-based catalysts, in combination with a fluoride scavenger like Ti(OiPr)₄, have been successfully employed for the amination of benzylic fluorides. njit.eduresearchgate.net Density functional theory (DFT) calculations have highlighted the crucial role of hydrogen bonding between the thiourea (B124793) catalyst and the fluorine atom in lowering the activation energy of the transition state. njit.eduresearchgate.net These catalytic systems provide mild and selective methods for the transformation of the otherwise inert C–F bond.

| Catalyst/Activator System | Reaction Type | Key Features | Substrate Example |

|---|---|---|---|

| Hexafluoroisopropanol (HFIP) | Friedel-Crafts Benzylation | Metal-free activation via hydrogen bonding. dntb.gov.uaresearchgate.net | Benzyl (B1604629) fluoride dntb.gov.uaresearchgate.net |

| Thiourea / Ti(OiPr)₄ | Amination | Organocatalytic activation with a fluoride scavenger. njit.eduresearchgate.net | Benzylic fluorides njit.eduresearchgate.net |

| Water/isopropanol (B130326) or triols | Nucleophilic Substitution | Protic activation through hydrogen bond donation. nih.govst-andrews.ac.uknih.gov | Benzyl fluoride nih.govst-andrews.ac.uknih.gov |

Integration with Flow Chemistry and Automated Synthesis Methodologies

The integration of continuous-flow chemistry and automated synthesis platforms represents a significant leap forward in the production of 4-fluorobenzyl fluoride and its derivatives. These technologies offer enhanced safety, reproducibility, and scalability compared to traditional batch processes, particularly when dealing with hazardous fluorinating agents. nih.govdurham.ac.uk

Flow chemistry has been successfully applied to various fluorination reactions. nih.govdurham.ac.uk For instance, a continuous-flow protocol for the light-induced fluorination of benzylic compounds using Selectfluor and a photoorganocatalyst has been developed, allowing for rapid synthesis with short residence times. organic-chemistry.org The use of microreactors in flow systems provides precise control over reaction parameters such as temperature and mixing, which is crucial for highly exothermic or fast reactions. nih.gov The development of these methods is particularly relevant for the synthesis of fluorine-containing active pharmaceutical ingredients.

Automated synthesis units are increasingly being employed for the production of radiolabeled compounds, including those derived from 4-fluorobenzyl fluoride, for applications such as positron emission tomography (PET). The automated synthesis of [¹⁸F]-labeled peptides and other biomolecules often involves the use of fluorinated prosthetic groups, some of which are structurally related to 4-fluorobenzyl fluoride. nih.govrsc.org These automated systems allow for the remote handling of radioactive materials, ensuring the safety of the operator while providing high yields and purity of the final product. rsc.org

| Methodology | Compound Type | Key Advantages | Reference |

|---|---|---|---|

| Continuous-flow photo-organocatalysis | Benzylic fluorides | Rapid synthesis, enhanced safety, scalability. organic-chemistry.org | organic-chemistry.org |

| Automated radiosynthesis | [¹⁸F]-labeled compounds | Remote handling, high radiochemical yield and purity. nih.govrsc.org | nih.govrsc.org |

| Flow microreactor synthesis | Various organofluorine compounds | Precise reaction control, safe handling of hazardous reagents. nih.gov | nih.gov |

Exploration of New Reactivity Patterns and Unconventional Bond Activations

Beyond traditional nucleophilic substitution, researchers are exploring novel reactivity patterns and unconventional methods to activate the bonds within 4-fluorobenzyl fluoride. A primary focus remains on the cleavage of the highly stable C–F bond.

One area of investigation involves the activation of benzylic C-F bonds within self-assembled molecular containers. researchgate.net These supramolecular structures can create a unique microenvironment that facilitates reactions under mild conditions, which would otherwise require harsh reagents. For example, a self-assembled resorcinarene (B1253557) capsule has been shown to activate alkyl (sp³) C–F bonds, including those at benzylic positions, at moderate temperatures without the need for strong acids or bases. researchgate.net